7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane
Overview
Description
7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane is a chemical compound with the CAS Number: 1783702-37-3 . It has a molecular weight of 182.31 . The IUPAC name for this compound is 7-isobutyl-2,7-diazaspiro[3.5]nonane .
Molecular Structure Analysis
The molecular structure of 7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane contains a total of 36 bonds, including 14 non-H bonds, 2 rotatable bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Azetidine .Scientific Research Applications
Synthesis and Structural Analysis
The compound 7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane, known for its unique spirocyclic structure, has seen significant interest in synthetic organic chemistry. Studies have focused on developing efficient synthetic routes and exploring its structural characteristics. For instance, Smith et al. (2016) developed a synthesis method for N-protected methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, aiming for pharmaceutical applications. This method allows further functionalization of these spirocyclic compounds, indicating the potential for creating diverse chemical entities for various scientific applications (Smith et al., 2016).
Catalytic Applications
In the realm of catalysis, the structural motifs of spirocyclic compounds have been investigated for their potential as catalysts in organic synthesis. The unique 3D structures of these compounds can offer novel catalytic properties, leading to more efficient and selective synthesis processes.
Biological Activity
Research has also focused on the biological activities of spirocyclic compounds, including those related to 7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane. For example, Wang et al. (2020) identified a series of benzothiazinone derivatives containing a symmetric 2,7-diazaspiro[3.5]nonane moiety with significant in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This highlights the potential of spirocyclic compounds in developing new antitubercular agents (Wang et al., 2020).
Material Science
In material science, the incorporation of spirocyclic structures into polymers and other materials has been explored to enhance certain properties, such as thermal stability and mechanical strength. Zhou et al. (2006) described new polyether and poly(ether ketone)s containing the rigid spirodilactam core in their backbone, demonstrating excellent thermo-oxidative stability and potential for various high-performance applications (Zhou et al., 2006).
properties
IUPAC Name |
7-(2-methylpropyl)-2,7-diazaspiro[3.5]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10(2)7-13-5-3-11(4-6-13)8-12-9-11/h10,12H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPHZNNIUHRIML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC2(CC1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.